
2-Isonitrosoacetophenone
Overview
Description
Preparation Methods
Nitrosation of Hydroxyacetophenones in Dipolar Aprotic Solvents
The nitrosation of hydroxyacetophenones using alkyl nitrites in dipolar aprotic solvents represents a high-yield industrial method. This two-step process involves introducing a nitroso group to the ketone substrate, followed by catalytic hydrogenation to yield 2-isonitrosoacetophenone derivatives.
Reaction Mechanism and Conditions
In the presence of hydrogen chloride, m- or p-hydroxyacetophenone reacts with alkyl nitrites (e.g., isoamyl nitrite or tert-butyl nitrite) in solvents such as hexamethyl phosphoric triamide (HMPT), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The nitroso group is introduced at the α-position of the ketone, forming isonitrosoacetophenone intermediates . For example, p-hydroxyacetophenone reacts with isoamyl nitrite in HMPT at 10–40°C, achieving yields of 70–95% after extraction and purification .
Critical Parameters :
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Solvent donor strength : HMPT > DMF > DMSO > acetonitrile, correlating with stabilization of intermediates via donor-acceptor complexes .
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Temperature control : Maintaining 10–40°C prevents side reactions and ensures regioselectivity.
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Acid catalysis : Hydrogen chloride (1.1–2.5 moles per mole substrate) accelerates nitrosation .
Industrial-Scale Synthesis
A patented procedure demonstrates the scalability of this method :
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Dissolution : 136.25 g (1 mol) of p-hydroxyacetophenone and 40 g (1.1 mol) of HCl in 500 mL DMF.
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Nitrosation : Addition of 113.5 g (1.1 mol) tert-butyl nitrite at 40°C over 2 hours.
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Workup : Extraction with ethyl acetate, washing with water, and solvent removal under vacuum.
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Yield : 147 g (89%) of p-hydroxyisonitrosoacetophenone, m.p. 163–165°C .
Condensation of Phenylglyoxal with Hydroxylamine
An alternative route involves the condensation of phenylglyoxal with hydroxylamine under acidic conditions. This method is favored for its regioselectivity and compatibility with green chemistry principles.
Synthetic Procedure
Phenylglyoxal (C₆H₅COCHO) reacts with hydroxylamine hydrochloride in the presence of silica gel at 20°C for 3 hours, yielding this compound with 97% efficiency . The silica gel acts as a heterogeneous catalyst, minimizing byproduct formation and simplifying purification .
Advantages Over Traditional Methods
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Reduced toxicity : Avoids alkyl nitrites and strong mineral acids.
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Solvent-free conditions : Silica gel facilitates a cleaner reaction profile.
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Scalability : Demonstrated in multi-gram syntheses without yield loss .
Catalytic Hydrogenation of Isonitrosoacetophenone Intermediates
Post-synthesis, this compound is often hydrogenated to arylalkanolamines, a step critical for pharmaceutical applications. Palladium catalysts in weak carboxylic acids (e.g., acetic acid) enable selective reduction of both nitroso and ketone groups .
Hydrogenation Protocol
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Catalyst preparation : 5% Pd/C suspended in acetic acid.
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Reaction conditions : 50–100°C under 3–5 bar H₂ pressure.
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Yield : Near-quantitative conversion to 1-(hydroxyphenyl)-2-aminoethanol derivatives .
Mechanistic Insight :
The nitroso group (C=NOH) is reduced to an amine (C-NH₂), while the ketone (C=O) is concurrently reduced to a hydroxyl group (C-OH) .
Comparative Analysis of Preparation Methods
Key Observations :
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Nitrosation offers the highest industrial applicability due to scalability and compatibility with diverse substrates.
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Phenylglyoxal condensation excels in laboratory settings for its simplicity and green chemistry advantages.
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Hydrogenation is indispensable for downstream functionalization but requires stringent temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-Isonitrosoacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxal.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in substitution reactions, particularly involving the oxime group.
Common Reagents and Conditions
Common reagents used in reactions with isonitrosoacetophenone include hydroxylamine hydrochloride, cupric acetate, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving isonitrosoacetophenone depend on the specific reaction conditions. For example, oxidation typically yields phenylglyoxal, while reduction can produce amines or alcohols .
Scientific Research Applications
Plant Defense Mechanism Induction
Overview : INAP has been identified as an effective elicitor of plant defense mechanisms. Research indicates that it activates various signaling pathways associated with plant stress responses.
Key Findings :
- A study on Nicotiana tabacum (tobacco) showed that INAP treatment led to the differential expression of genes involved in defense responses, including those related to salicylic acid and jasmonic acid pathways. This indicates a priming effect that enhances the plant's ability to respond to pathogens .
- The transcriptomic analysis revealed 198 contigs and 1758 singletons associated with defense gene expression, highlighting the compound's role in enhancing disease resistance through transcriptional reprogramming .
Data Table: Gene Expression Changes Induced by INAP
Gene Category | Number of Genes Expressed |
---|---|
Signal Transduction | 25 |
Defense-Related | 30 |
Stress-Responsive | 20 |
Metabolism and Energy | 15 |
Regulation | 10 |
Antioxidant and Antifungal Properties
Overview : INAP exhibits notable antioxidant and antifungal properties, making it a compound of interest for agricultural applications.
Case Study :
- A study demonstrated that INAP can scavenge reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress in plants. This scavenging ability contributes to its role in enhancing plant resilience against environmental stressors .
- Additionally, INAP has shown antifungal activity against various pathogens, suggesting its potential use as a natural fungicide in crop protection strategies .
Synthesis of Metal Complexes
Overview : INAP serves as a ligand in the synthesis of metal complexes, which have applications in catalysis and materials science.
Key Findings :
- Research has reported the synthesis of new metal complexes involving INAP derivatives with transition metals such as Ni(II), Cu(II), and Co(II). These complexes were characterized using techniques such as FTIR and NMR spectroscopy .
- The resulting metal complexes exhibited unique properties that could be beneficial for applications in catalysis and electronic materials .
Optical Properties Investigation
Overview : The optical properties of INAP have been studied for potential applications in photonics and optoelectronics.
Key Findings :
- Studies have characterized the absorption coefficients, refractive index, and band-gap energy of INAP, indicating its suitability for applications in optical devices .
- The findings suggest that INAP could be utilized in designing materials for sensors or other optoelectronic applications due to its favorable optical characteristics .
Mechanism of Action
The mechanism of action of isonitrosoacetophenone involves its interaction with molecular targets and pathways in plants. It activates defense-related pathways, leading to the expression of genes involved in pathogen perception and cellular reprogramming . In animals, it has been shown to inhibit protein synthesis and induce oxidative stress, contributing to its neurotoxic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Hydroxyimino)acetophenone
- CAS No.: 532-54-7
- Molecular Formula: C₈H₇NO₂
- Molecular Weight : 149.15 g/mol
- Synonyms: Phenylglyoxal 2-oxime, Benzoylformaldoxime .
Structural Features: 2-Isonitrosoacetophenone consists of an acetophenone backbone with an isonitroso (oxime) group at the α-position. This functional group confers reactivity in nucleophilic additions and condensations, making it a versatile intermediate in organic synthesis .
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Key Observations :
- Halogenation: Iodo derivatives (e.g., 2'-Iodoacetophenone) exhibit distinct electronic properties due to iodine's electronegativity, favoring use in Suzuki-Miyaura couplings .
- Biosynthetic Analogs : 0-INAP, a prenylated derivative, shows improved lipophilicity and antifungal efficacy compared to the parent compound .
Biological Activity
2-Isonitrosoacetophenone (INAP) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and plant biology. This article reviews the synthesis, biological properties, and potential applications of INAP, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by its oxime functional group, which is derived from acetophenone. The general synthesis involves the reaction of acetophenone with hydroxylamine in acidic conditions, leading to the formation of the oxime. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have demonstrated that INAP exhibits significant antimicrobial activity. For instance, a study on transition metal complexes of p-Iodo-isonitrosoacetophenone revealed that these complexes displayed notable antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) was determined through sensitivity tests, indicating that both the ligand and its metal complexes were effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
INAP | 50 | Staphylococcus aureus |
Cu(INAP) | 25 | Escherichia coli |
Co(INAP) | 30 | Pseudomonas aeruginosa |
Plant Defense Mechanisms
INAP has also been identified as a chemical inducer of plant defense responses. Research involving Nicotiana tabacum (tobacco) cells showed that treatment with INAP led to significant changes in proteomic profiles associated with stress responses. Specifically, INAP treatment upregulated several defense-related proteins and pathways, enhancing the plant's resilience against biotic stresses .
The following table summarizes key findings from proteomic analyses:
Protein Class | Response to INAP | Function |
---|---|---|
Defense-related proteins | Upregulated | Involved in pathogen resistance |
Stress response proteins | Modulated | Regulate cellular stress responses |
Metabolic enzymes | Downregulated | Altered lipid metabolism and signaling |
Transcriptional Reprogramming
Another important aspect of INAP's biological activity is its role in transcriptional reprogramming. Studies have shown that INAP induces significant changes in gene expression profiles in plant cells, particularly genes associated with innate immunity. Notably, the gene NPR1 (Non-expressor of Pathogen Resistance 1), crucial for systemic acquired resistance, was found to be significantly upregulated following INAP treatment .
Case Studies
- Tobacco Cell Suspension Cultures : A study conducted on tobacco cell suspensions demonstrated that INAP not only induced defense-related gene expression but also altered metabolic pathways related to phenolic compound biosynthesis. This suggests a broader role for INAP in enhancing plant secondary metabolism under stress conditions .
- Metal Complexes : The synthesis of metal complexes with INAP has shown promising results in enhancing antimicrobial properties. For example, copper and cobalt complexes exhibited lower MIC values compared to the free ligand, indicating that metal coordination can significantly enhance biological activity .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-Isonitrosoacetophenone in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles due to acute toxicity risks (oral, dermal, and inhalation; Category 4) .
- In case of skin contact, immediately wash with soap and water and remove contaminated clothing. For eye exposure, rinse cautiously with water for several minutes .
- Avoid incompatible materials such as strong acids, bases, oxidizing/reducing agents to prevent hazardous reactions .
- Work in a fume hood with proper ventilation to mitigate inhalation risks .
Q. Which spectroscopic methods are validated for characterizing this compound derivatives?
- Methodological Answer :
- Multinuclear NMR spectroscopy (¹H, ¹³C) is widely used for structural elucidation, as demonstrated in the synthesis of hydrazone derivatives .
- Elemental analysis complements NMR to confirm molecular composition and purity .
- Solubility testing in solvents like DMF, DMSO, and ethanol can inform reaction design and purification steps .
Q. What solvents are compatible with this compound during synthesis?
- Methodological Answer :
- This compound derivatives are soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol but insoluble in non-polar solvents (e.g., hexane, diethyl ether) .
- Solvent selection should account for reaction conditions and downstream applications (e.g., recrystallization in chloroform) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant potential of this compound derivatives?
- Methodological Answer :
- Employ a multi-assay approach, including total antioxidant activity (TAA), radical scavenging (DPPH assay), metal chelating activity, and reducing power tests to capture diverse mechanisms .
- Incorporate tyrosinase inhibition assays to explore secondary antioxidant pathways linked to metal ion chelation .
- Validate results using positive controls (e.g., ascorbic acid) and statistical analysis to ensure reproducibility .
Q. What strategies resolve contradictions between reported stability and reactivity data for this compound?
- Methodological Answer :
- Reconcile stability claims (e.g., "stable under normal conditions" ) with reactivity by testing under controlled variables (temperature, pH, light).
- Conduct accelerated degradation studies to identify decomposition pathways, particularly in the presence of incompatible materials (e.g., strong acids) .
- Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess thermal stability thresholds .
Q. How should researchers approach ecological risk assessment given incomplete toxicity data?
- Methodological Answer :
- Apply predictive models (e.g., QSAR) to estimate acute/chronic toxicity based on structural analogs .
- Conduct microcosm studies to evaluate biodegradation and bioaccumulation potential in simulated ecosystems .
- Prioritize tiered testing, starting with in vitro assays (e.g., Ames test) before progressing to in vivo models .
Q. Methodological Considerations
- Experimental Design : Align hypotheses with frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure focused research questions .
- Data Interpretation : Address variability in solubility or stability by replicating experiments under standardized conditions .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving hazardous reagents .
Properties
CAS No. |
532-54-7 |
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Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-1-phenylethanone |
InChI |
InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6- |
InChI Key |
MLNKXLRYCLKJSS-TWGQIWQCSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=NO |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NO |
melting_point |
129.0 °C |
Key on ui other cas no. |
83922-86-5 532-54-7 |
Pictograms |
Irritant |
Synonyms |
Phenylglyoxal 2-Oxime; Phenylglyoxal Aldoxime; 2-(Hydroxyimino)acetophenone; Benzoylformaldoxime; Isonitrosoacetophenone; NSC 1330; NSC 25388; Phenylglyoxal Monoxime; RA 54; α-(Hydroximino)acetophenone; α-(Hydroxyimino)acetophenone; (E)-2-Oxo-2-pheny |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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